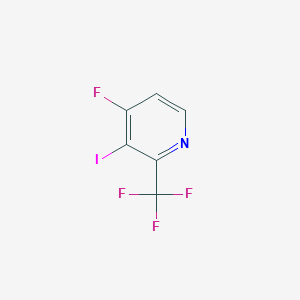

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

説明

BenchChem offers high-quality 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEOOTWDZPMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine CAS 1227580-61-1 properties

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Introduction: A Trifecta of Functionality for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. The pyridine scaffold remains a privileged core, yet its functionalization dictates its ultimate utility. 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (CAS 1227580-61-1) represents a highly strategic, albeit sparsely documented, intermediate designed for maximum synthetic versatility. This guide, from the perspective of applied chemical science, will elucidate the core properties, propose a robust synthetic strategy, and explore the downstream applications of this unique reagent for researchers, scientists, and drug development professionals.

The molecule's power lies in the orthogonal reactivity of its three key functional groups:

-

The Trifluoromethyl (-CF₃) Group: This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins.[1]

-

The Iodine (I) Atom: Positioned at the 3-position, the iodo group serves as an exceptionally versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, or alkynyl fragments, which is essential for building molecular complexity and exploring structure-activity relationships (SAR).

-

The Fluorine (F) Atom: Located at the 4-position and activated by the adjacent trifluoromethyl group, this fluorine atom is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. Fluorine is an excellent leaving group in SNAr, often demonstrating superior reactivity compared to chlorine, which allows for milder reaction conditions and broader functional group tolerance.[3][4]

This guide will provide the necessary technical insights to synthesize and effectively utilize this potent building block in drug discovery programs.

Physicochemical and Safety Profile

While extensive experimental data for this specific compound is not publicly available, we can predict its core properties and safety profile based on well-characterized analogs such as 4-Iodo-2-(trifluoromethyl)pyridine.

Predicted Physicochemical Properties

| Property | Predicted Value | Source / Rationale |

| CAS Number | 1227580-61-1 | Registered Identifier |

| Molecular Formula | C₆H₂F₄IN | Elemental Composition |

| Molecular Weight | 290.98 g/mol | Calculated |

| Appearance | Colorless to Yellow Solid or Liquid | Analogy to similar structures[5] |

| XLogP3 | ~2.5 - 3.0 | Estimated based on 4-Iodo-2-(trifluoromethyl)pyridine (XLogP3 = 2.4)[6] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark | Standard for reactive iodinated heterocycles |

Anticipated Safety and Handling

The trifluoromethyl and iodo-substituted pyridine core suggests that this compound should be handled with care. The following safety profile is extrapolated from closely related hazardous materials.[6]

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. |

| Skin/Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendation: All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Proposed Synthetic Strategy: Directed Ortho-Metalation (DoM)

Given the substitution pattern, a Directed ortho-Metalation (DoM) approach is the most logical and efficient synthetic strategy.[7] This method leverages the inherent acidity of the C-3 proton, which is significantly enhanced by the electron-withdrawing effects of both the 2-CF₃ group and the 4-F atom. The pyridine nitrogen serves as the directing metalation group (DMG), coordinating the lithium base to ensure regioselective deprotonation at the adjacent C-2 or C-6 position. However, with C-2 occupied, and the C-3 proton being the most activated, selective lithiation at C-3 is highly feasible.

A similar protocol has been successfully used to deprotonate the C-3 position of 4-Iodo-2-(trifluoromethyl)pyridine, providing strong validation for this proposed route.[5]

Detailed Experimental Protocol (Proposed)

Causality and Rationale:

-

Solvent (THF): Tetrahydrofuran is an ideal aprotic polar solvent that effectively solvates the lithium cation and the organolithium intermediate without quenching the reaction.

-

Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the pyridine ring (a common side reaction with bases like n-BuLi), ensuring it acts solely as a proton abstractor.[8]

-

Temperature (-78 °C): This low temperature (achieved with a dry ice/acetone bath) is critical to prevent side reactions, decomposition of the highly reactive organolithium intermediate, and to ensure high regioselectivity.

-

Electrophile (Iodine): Molecular iodine is an effective and readily available electrophile for quenching the aryllithium species to form the C-I bond.

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, ~0.2 M relative to substrate).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents) to the cooled THF.

-

Substrate Addition: Add 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the stirred LDA solution, ensuring the internal temperature does not rise above -70 °C.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 3-lithio intermediate.

-

Iodination: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow is typically observed.

-

Quenching & Workup: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Anticipated Reactivity and Applications in Synthesis

The true value of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine lies in its capacity for sequential, site-selective functionalization, making it a powerful scaffold for building libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling at the C-3 Position

The carbon-iodine bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of a primary element of diversity.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters provides a robust method to form biaryl structures, a common motif in kinase inhibitors.[10][11]

-

Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid alkynyl linker, useful for probing deep into protein binding pockets.

-

Heck Coupling: Reaction with alkenes can be used to install vinyl groups, which can serve as handles for further functionalization.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling primary or secondary amines to the pyridine core.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The C-4 fluorine is activated towards nucleophilic attack by the strong electron-withdrawing -CF₃ group at the C-2 position. The reaction proceeds via a stabilized Meisenheimer intermediate.[3] This allows for the introduction of a second vector of diversity.

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃), can displace the fluoride to form ether linkages.

-

N-Nucleophiles: Primary and secondary amines can readily displace the fluoride, often without the need for a strong base, to form substituted aminopyridines. This is a highly valuable transformation in medicinal chemistry.

-

S-Nucleophiles: Thiols can be used to form thioethers, which can improve binding or modulate physicochemical properties.

The orthogonal nature of these two reaction sites (cross-coupling at C3, SNAr at C4) allows for a planned, stepwise elaboration of the pyridine core to rapidly generate a library of highly functionalized, drug-like molecules.

Predicted Spectroscopic Data for Characterization

Validation of the successful synthesis of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine would rely on the following characteristic spectroscopic signatures.

| Technique | Expected Data |

| ¹H NMR | Two signals expected in the aromatic region (approx. 7.0-8.5 ppm).- H-5: A doublet of doublets (or triplet if JH-F ≈ JH-H).- H-6: A doublet. |

| ¹⁹F NMR | Two distinct signals expected.- C(4)-F : A multiplet due to coupling with H-5 and the CF₃ group.- C(2)-CF₃ : A doublet due to coupling with the C(4)-F atom. |

| ¹³C NMR | Six distinct aromatic carbon signals. The signals for C-2, C-3, and C-4 will show characteristic splitting patterns due to coupling with fluorine.- C-2: A quartet due to coupling with the three fluorine atoms of the CF₃ group.- C-4: A doublet with a large ¹JC-F coupling constant.- C-3: A doublet due to coupling with the C(4)-F atom. |

| Mass Spec (MS) | Expected [M]⁺ or [M+H]⁺ peak corresponding to the exact mass of the molecule (C₆H₂F₄IN). The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

Conclusion

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a molecular architect's tool, engineered for versatility and efficiency in the synthesis of complex heterocyclic compounds. While direct literature on this compound is scarce, a thorough analysis of its constituent parts and related analogs allows for the confident prediction of its properties, a robust synthetic strategy via directed ortho-metalation, and its significant potential in medicinal chemistry. Its capacity for selective, orthogonal functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution makes it an exceptionally valuable building block for researchers aiming to accelerate the discovery of next-generation pharmaceuticals.

References

Click to expand

-

Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones. PubMed. Available at: [Link]

-

A New Strategy for the Synthesis of Poly-Substituted 3-H, 3-Fluoro, or 3-Trifluoromethyl Pyridines via the Tandem C−F Bond Cleavage Protocol. Organic Letters - ACS Publications. Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

-

A New Strategy for the Synthesis of Poly-Substituted 3-H, 3-Fluoro, or 3-Trifluoromethyl Pyridines via the Tandem C−F Bond Cle. American Chemical Society. Available at: [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available at: [Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. Available at: [Link]

-

ortho metalation. University of Missouri. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

-

Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

-

Directed (ortho) Metallation. Baran Lab, Scripps Research. Available at: [Link]

-

Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940. PubChem. Available at: [Link]

-

CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Available at: [Link]

-

Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6. Hangzhou Cheminspire technologies Co., Ltd.. Available at: [Link]

-

Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper. Infoscience, EPFL. Available at: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]

-

Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [chemicalbook.com]

- 6. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

A Comprehensive Technical Guide to 2-Trifluoromethyl-3-iodo-4-fluoropyridine

An Essential Building Block for Modern Drug Discovery and Agrochemical Research

Executive Summary

This guide provides an in-depth analysis of 2-trifluoromethyl-3-iodo-4-fluoropyridine, a key fluorinated heterocyclic intermediate. The strategic placement of its functional groups—a trifluoromethyl group at the 2-position, an iodine atom at the 3-position, and a fluorine atom at the 4-position—creates a versatile scaffold for complex molecule synthesis. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo and fluoro groups serve as reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, respectively.[1] This document details its nomenclature, physicochemical properties, synthesis, reactivity, and applications, offering a critical resource for researchers in medicinal chemistry and materials science.

Chapter 1: Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of safe and reproducible science. This chapter provides the standardized names and identifiers for 2-trifluoromethyl-3-iodo-4-fluoropyridine.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is: 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine

Chemical Abstracts Service (CAS) Registry Number

The unique identifier for this compound is: CAS RN: 1806144-64-8 [2]

Common Synonyms

In literature and supplier catalogs, this compound may be referred to by several names, including:

-

2-Trifluoromethyl-3-iodo-4-fluoropyridine

-

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Chemical Structure

The structural arrangement of the atoms defines the molecule's reactivity and properties.

Figure 1: Chemical structure of 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₄IN | [2] |

| Molecular Weight | 365.02 g/mol | [2] |

| Appearance | Solid (Typical) | [3] |

| Purity | ≥98% (Typical) | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [4] |

Chapter 3: Synthesis and Manufacturing

The synthesis of highly substituted pyridines is a significant challenge in organic chemistry. Trifluoromethylpyridines are typically prepared via three main routes: chlorine/fluorine exchange, building the ring from a trifluoromethyl-containing precursor, or direct trifluoromethylation.[5] The direct introduction of a trifluoromethyl group onto an iodopyridine is a common and effective strategy.[6][7]

A plausible synthetic approach involves the regioselective functionalization of a pre-existing pyridine core. For instance, a multi-step sequence starting from a simpler pyridine derivative could be employed, involving directed ortho-metalation, halogenation, and fluorination steps.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing substituted pyridines, highlighting the types of transformations often required.

Figure 2: Conceptual workflow for pyridine functionalization.

Example Protocol: Copper-Catalyzed Trifluoromethylation of an Iodo-Pyridine

This protocol is a generalized example based on established methods for introducing trifluoromethyl groups into heteroaromatic systems.[6][8]

Disclaimer: This protocol is for informational purposes only and must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Substituted Iodopyridine (e.g., 4-fluoro-3-iodopyridine)

-

Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane - Ruppert-Prakash reagent)

-

Copper(I) Iodide (CuI)

-

Potassium Fluoride (KF)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add Copper(I) Iodide, Potassium Fluoride, and the iodopyridine starting material.

-

Add the anhydrous, degassed solvent (DMF) via syringe.

-

Stir the resulting suspension at room temperature.

-

Slowly add the (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) to the mixture.

-

Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with an aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated pyridine.

Causality:

-

Copper(I) Iodide: Acts as the catalyst to generate the active "CuCF₃" species.[8]

-

Potassium Fluoride: Serves as a fluoride source to activate the silicon reagent.

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and degradation of organometallic intermediates.

-

Anhydrous Solvent: Water can quench the reactive species and hinder the reaction.

Chapter 4: Chemical Reactivity and Key Applications

The utility of 2-trifluoromethyl-3-iodo-4-fluoropyridine stems from the distinct reactivity of its iodo and fluoro substituents, allowing for sequential and site-selective modifications.

-

Iodine at C3: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.

-

Fluorine at C4: The fluorine atom activates the C4 position for nucleophilic aromatic substitution (SₙAr). This allows for the displacement of fluoride by various nucleophiles, such as amines, alcohols, and thiols, providing a route to further functionalize the pyridine ring. The high reactivity is due to the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group.[9]

Key Reaction: Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. In this context, it would typically be used to couple an aryl or vinyl boronic acid at the C3 position.

Figure 3: Schematic of a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern pharmaceuticals and agrochemicals.[5] The inclusion of a trifluoromethyl group can significantly improve a molecule's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond resists oxidative metabolism, increasing the drug's half-life.[1]

-

Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and cell uptake.[1]

-

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.

This specific building block is valuable for synthesizing complex molecules where precise control over substitution patterns is required. Its derivatives have been investigated for a range of applications, including as kinase inhibitors for anticancer therapies and as agents with antibacterial properties.

Chapter 5: Safety and Handling

Substituted iodopyridines are generally considered hazardous materials. Users must consult the Safety Data Sheet (SDS) before handling.

-

Hazards: Typically classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[4]

References

-

PubChem. 4-Iodo-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Hangzhou Cheminspire Technologies Co., Ltd. 4-Iodo-2-(trifluoromethyl)pyridine. [Link]

-

U.S. Environmental Protection Agency. 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine Properties. [Link]

- Pashkorskaya, A. et al. (2026).

-

PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Mészáros, Á. et al. (2020).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

- Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry.

- Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

- Priya A. et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- MacKinnon, J. et al. (2022).

- Chambers, R. D. et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic.

- Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper. Infoscience.

- Hosoya, T. et al. (2020).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. amfluoro.com [amfluoro.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [sigmaaldrich.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper [infoscience.epfl.ch]

- 8. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 10. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

price and availability of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Procurement and Application of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical design, the pyridine scaffold is a privileged structure, present in numerous commercial products. The strategic introduction of fluorine atoms and trifluoromethyl groups can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a particularly valuable building block, offering a trifecta of reactive sites that can be addressed with remarkable orthogonality. This guide provides an in-depth analysis of the procurement, handling, and synthetic utility of this reagent, blending technical data with field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Market Availability and Procurement Strategy

The accessibility of a key starting material is a critical logistical parameter for any research program. 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is available from a select number of specialized chemical suppliers. Its price reflects the multi-step synthesis required for its preparation, making strategic procurement essential.

Table 1: Supplier Availability for 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Combi-Blocks | QC-7946 | >97% | 1g | $185.00 |

| 5g | $740.00 | |||

| AstaTech, Inc. | 56779 | 97% | 1g | $165.00 |

| 5g | $660.00 | |||

| Fluorochem | 047781 | >97% | 1g | $198.00 |

| 5g | $792.00 |

Note: Prices are based on publicly available data as of early 2026 and are subject to change. Researchers should obtain direct quotes for the most accurate and up-to-date pricing.

Procurement Insights:

For initial exploratory studies, smaller quantities from suppliers like AstaTech or Combi-Blocks provide a cost-effective option. For later-stage development or library synthesis, establishing a supply chain with a manufacturer capable of providing consistent lot-to-lot quality and scalability is paramount. Before use, it is crucial to validate the identity and purity of the material via internal analytics (e.g., NMR, LC-MS) and to compare this data with the supplier's Certificate of Analysis.

Part 2: A Molecule Defined by Orthogonal Reactivity

The synthetic versatility of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine stems from the distinct reactivity of its three key functional groups, which can be selectively addressed under different reaction conditions.

Caption: Reactivity sites on the 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine core.

-

The C3-Iodine Bond: This is the primary site for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This enables the formation of new carbon-carbon and carbon-heteroatom bonds via Suzuki, Sonogashira, Buchwald-Hartwig, and other similar coupling methodologies.[3][4]

-

The C4-Fluorine Bond: The fluorine atom is a target for Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and, critically, the adjacent C2-trifluoromethyl group are strongly electron-withdrawing.[5] This polarization renders the C4 position highly electron-deficient and activates it for attack by nucleophiles.[6][7]

-

The C2-Trifluoromethyl Group: While not typically displaced, the -CF3 group is the key activating element. Its potent electron-withdrawing nature is essential for facilitating the SNAr reaction at the C4 position. Furthermore, it often imparts desirable properties such as increased metabolic stability and enhanced binding affinity in the final target molecule.[2]

Part 3: Field-Proven Experimental Protocols

The following protocols represent robust and well-established methods for exploiting the compound's orthogonal reactivity.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This procedure allows for the selective formation of a C-C bond at the iodine-bearing position, leaving the C-F bond intact.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.1–1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 2–5 mol%).

-

Reagent Addition: Add the base, typically an aqueous solution of K2CO3 or Cs2CO3 (2.0–3.0 equiv.).

-

Solvent & Inerting: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Reaction: The mixture is heated to 80–100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting iodide is consumed.

-

Workup: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

-

Catalyst: A Pd(0) source is essential to initiate the catalytic cycle by oxidative addition into the C-I bond. Phosphine ligands stabilize the palladium center and modulate its reactivity.[4]

-

Base: The base is not merely a proton scavenger. It is mechanistically crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium complex.[4]

-

Solvent: A mixture of an organic solvent and water is often optimal, as it solubilizes both the organic starting materials and the inorganic base, allowing the reaction to proceed efficiently in a biphasic or homogeneous system.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol displaces the C4-fluoride with a suitable nucleophile. For this reaction to be successful, the C3-iodide must first be replaced, as the conditions can sometimes be harsh enough to affect the C-I bond.

Caption: Logical flow of the SNAr reaction pathway.

Step-by-Step Methodology:

-

Reagent Setup: In a round-bottom flask, dissolve the 3-substituted-4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.

-

Addition of Reagents: Add the nucleophile (e.g., an amine or thiol, 1.1–1.5 equiv.) followed by a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0–3.0 equiv.).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into a large volume of water, which often precipitates the product or prepares it for extraction. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude material by flash chromatography or recrystallization.

Causality Behind Choices:

-

Solvent: Polar aprotic solvents (DMSO, DMF) are critical. They effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and highly reactive. They also stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.[8]

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Despite being a strong C-F bond, its high electronegativity makes the attached carbon highly electrophilic, and the rate-determining step is the initial nucleophilic attack, not the leaving group's departure.

Trustworthiness: A Self-Validating Experimental System

To ensure scientific integrity, every protocol must be a self-validating system. This is achieved through rigorous analytical chemistry at every stage.

-

Starting Material Verification: Do not blindly trust the supplier label. Before starting any reaction, obtain 1H and 19F NMR spectra of the 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine to confirm its identity and assess its purity against the provided Certificate of Analysis.

-

In-Process Controls (IPCs): Use TLC or rapid LC-MS analysis at regular intervals during the reaction to monitor the disappearance of starting material and the appearance of the product. This prevents premature workup of incomplete reactions or decomposition from prolonged reaction times.

-

Unambiguous Product Characterization: The final, purified product must be rigorously characterized to confirm its structure. This includes:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

NMR Spectroscopy (1H, 13C, 19F): To confirm the connectivity and the integrity of all key functional groups, including the successful installation of the new substituent and the presence or absence of the F and CF3 groups.

-

By embedding these analytical checkpoints, the experimental workflow becomes a closed loop where each step validates the next, ensuring the reliability and reproducibility of the results.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science, via PMC URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange URL: [Link]

-

Title: Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Graz University of Technology URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL: [Link]

-

Title: Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE Source: CORE URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL: [Link]422-8599/9/3/M473)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jelsciences.com [jelsciences.com]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Strategic Utilization of Trifluoromethylpyridine Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary

The incorporation of trifluoromethyl (

This technical guide provides a structural analysis, synthetic workflows, and validated protocols for utilizing TFMP building blocks to optimize lead compounds.

Physicochemical Profiling & Bioisosterism

The strategic value of the TFMP motif lies in the synergistic electron-withdrawing effects of the pyridine nitrogen and the

Electronic Deactivation & Basicity Modulation

The

-

pKa Shift: The most dramatic effect is the reduction of the pyridine nitrogen's basicity. While unsubstituted pyridine has a pKa

5.2, 2-(trifluoromethyl)pyridine exhibits a pKa of approximately -2.86 . -

Consequence: This prevents protonation at physiological pH (7.4), improving membrane permeability and reducing the risk of phospholipidosis, a common toxicity associated with cationic amphiphilic drugs.

Metabolic Stability (The "Fluorine Wall")

-

Oxidative Blockade: The

group sterically and electronically blocks metabolic hotspots. It strengthens the C-F bond (approx. 116 kcal/mol) against enzymatic cleavage. -

Ring Deactivation: The electron-deficient ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which typically favor electron-rich aromatics.

Data Comparison: Pyridine vs. TFMP

The following table illustrates the shift in properties upon trifluoromethylation.

| Property | Pyridine | 2-CF3-Pyridine | 3-CF3-Pyridine | Impact on MedChem |

| pKa (Conj. Acid) | 5.23 | -2.86 | 2.60 | Reduced basicity avoids lysosomal trapping. |

| LogP (Lipophilicity) | 0.65 | ~1.82 | ~1.70 | Increases hydrophobic binding interactions. |

| Dipole Moment (D) | 2.2 | 4.3 | 2.6 | Alters orientation in the binding pocket. |

| Hammett ( | N/A | Strong EWG | Strong EWG | Activates ring for |

Synthetic Strategies & Building Block Selection

Decision Logic for Isomer Selection

Selecting the correct regioisomer is critical for both synthetic accessibility and biological activity.

Figure 1: Decision tree for selecting the appropriate trifluoromethylpyridine isomer based on medicinal chemistry requirements.

Key Commercial Building Blocks

Instead of de novo synthesis of the pyridine ring, medicinal chemists predominantly utilize halogenated building blocks.

-

2-Chloro-5-(trifluoromethyl)pyridine: A workhorse intermediate (used in Fluazifop).[2] The chlorine at C2 is highly activated for nucleophilic displacement (

) due to the para- -

2-Chloro-3-(trifluoromethyl)pyridine: Offers a crowded steric environment; often used to force out-of-plane twisting of biaryl systems (atropisomerism potential).

-

2-Amino-X-(trifluoromethyl)pyridines: Essential for amide coupling reactions (e.g., kinase inhibitors).

Validated Experimental Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: Suzuki-Miyaura Coupling of Chlorotrifluoromethylpyridines

Objective: Coupling electron-deficient 2-chloro-4-(trifluoromethyl)pyridine with an aryl boronic acid.

Note: Chloropyridines are generally sluggish in Suzuki couplings, but the electron-withdrawing

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)

-

Partner: Arylboronic acid (1.3 equiv)[4]

-

Catalyst:

(2 mol%) -

Ligand: XPhos or SPhos (4-8 mol%) - Crucial for electron-poor chlorides.

-

Base:

(2.0 equiv, finely ground) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Setup: Charge a microwave vial or Schlenk tube with the chloropyridine, boronic acid, base, and Pd/Ligand system.

-

Inertion: Evacuate and backfill with Argon (

). -

Solvent: Add degassed Dioxane/Water.

-

Reaction: Heat to 100°C for 4–12 hours. (Monitor via LCMS; the

group allows easy tracking by -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[4] -

Purification: Flash chromatography. Caution: TFMP derivatives are often volatile; avoid prolonged high-vacuum drying.

Protocol B: Displacement for Ether Synthesis

Objective: Synthesis of 2-alkoxy-5-(trifluoromethyl)pyridines. Mechanism: The 2-position is highly electrophilic.

Procedure:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in dry DMF or NMP.

-

Add the alcohol (1.1 equiv) and

(1.5 equiv). -

Heat to 60–80°C . (Reaction is often faster than non-

analogs). -

Note: If using a volatile alcohol (e.g., methanol), use a sealed tube.

Case Studies in Drug Development

Apalutamide (Erleada®)

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).

-

Structure: Contains a 2-cyano-3-(trifluoromethyl)pyridine moiety.

-

Role of TFMP: The

group at the 3-position, adjacent to the cyano group, creates a highly electron-deficient center that interacts with the androgen receptor binding pocket (W741 mutant evasion). It also prevents metabolic oxidation of the pyridine ring.

Leniolisib (Joenja®)

-

Indication: APDS (PI3K

inhibitor). -

Structure: Features a 2-methoxy-3-(trifluoromethyl)pyridine fragment.

-

Role of TFMP: The methoxy group is introduced via

on the fluorinated precursor. The

Synthetic Workflow Diagram

Figure 2: Primary synthetic pathways for functionalizing trifluoromethylpyridine building blocks.

References

-

Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[5][6] Journal of Pesticide Science.[5][6] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.[5][7] ACS Omega.[7] Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.Link

-

EPA CompTox Dashboard. (2025). 2-Fluoro-5-(trifluoromethyl)pyridine Properties.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | 124236-37-9 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. iris.unipa.it [iris.unipa.it]

solubility of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine in DMSO and DMF

An In-depth Technical Guide for R&D Professionals

Solubility Profiling of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine in DMSO and DMF: A Methodological Whitepaper

Abstract

The successful progression of novel chemical entities through the drug discovery and development pipeline is critically dependent on a thorough understanding of their fundamental physicochemical properties. Among these, solubility in relevant solvent systems is paramount for ensuring data quality in biological assays, enabling formulation development, and interpreting structure-activity relationships. This guide provides a comprehensive methodological framework for researchers, chemists, and drug development professionals to accurately determine the solubility of the novel compound 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine in two of the most widely used aprotic polar solvents in preclinical research: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). As no public solubility data for this specific compound exists, this document focuses on providing robust, field-proven experimental protocols, explaining the causality behind procedural choices, and establishing a self-validating system for generating reliable solubility data.

Introduction: The Central Role of Solubility Assessment

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a complex heterocyclic compound, likely synthesized for screening in pharmaceutical or agrochemical research programs. Its utility in high-throughput screening (HTS) and subsequent in vitro and in vivo studies is contingent upon its ability to be dissolved and delivered at known concentrations. DMSO and DMF are powerful solvents, prized for their ability to dissolve a wide array of organic molecules, making them indispensable for the preparation of high-concentration stock solutions.[1][2]

However, inaccurate assumptions about a compound's solubility can lead to significant experimental artifacts, including:

-

Compound Precipitation: Dilution of a DMSO or DMF stock into aqueous assay buffers can cause the compound to precipitate, leading to erroneously low activity readings.

-

Inaccurate Concentration Data: Failure to achieve complete dissolution results in stock solutions with concentrations lower than intended, compromising the accuracy of all subsequent dilutions and biological data.

-

Wasted Resources: Poorly characterized compounds may fail late in development due to bioavailability issues that could have been predicted with early-stage solubility profiling.[3]

This guide, therefore, presents two essential protocols for characterizing the solubility of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine: the gold-standard shake-flask method for thermodynamic solubility and a practical incremental addition method for determining the maximum stock concentration .[1][4]

Physicochemical Profile and Safety Considerations

A preliminary analysis of the compound's structure is foundational to predicting its behavior and ensuring safe handling.

Compound Properties

| Property | Value | Source / Method |

| Chemical Name | 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine | IUPAC Nomenclature |

| Chemical Structure | (Structure generated based on name) | |

| Molecular Formula | C₆H₂F₄IN | Calculated |

| Molecular Weight | 290.98 g/mol | Calculated |

| CAS Number | Not found in public databases | Literature Search |

| Predicted logP | ~3.5 | (Illustrative value based on similar structures like 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine[5]) |

Note: The absence of a CAS number suggests this may be a novel or non-commercially available compound. Predicted properties should be used as a guide and confirmed experimentally.

Safety & Handling

No specific Safety Data Sheet (SDS) is available for 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine. Therefore, a conservative approach to handling must be adopted based on the hazards associated with structurally related compounds, such as halogenated and trifluoromethylated pyridines.[6][7][8]

-

Potential Hazards:

-

Recommended Precautions:

-

Always handle this compound in a certified chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Avoid generating dust or aerosols.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

-

Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, the term "solubility" can refer to two distinct measurements, each with a different application.[12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be achieved in a solvent at a specific temperature when the dissolved solute is in equilibrium with an excess of the solid (undissolved) compound.[3][13] This value is critical for understanding a compound's intrinsic properties and is the gold standard for formulation and late-stage development.[13]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[2][12] It is a high-throughput assessment relevant to HTS, where precipitation during the assay is a primary concern.[14][15] While this guide focuses on solubility in pure organic solvents, understanding this principle is key to contextualizing the utility of DMSO/DMF stock solutions.

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and fundamental measure of the compound's solubility in DMSO and DMF.[1][13]

Objective

To quantify the maximum concentration of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine that can be maintained in solution in DMSO and DMF under equilibrium conditions at a controlled temperature.

Materials

-

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (solid, >95% purity)

-

Anhydrous DMSO (≥99.9% purity)

-

Anhydrous DMF (≥99.9% purity)

-

Calibrated analytical balance

-

2 mL glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

HPLC system with UV detector (or LC-MS) and a suitable C18 column

-

Volumetric flasks and appropriate mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)[12]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Weigh approximately 2-5 mg of the compound directly into a 2 mL glass vial. The exact mass is not critical, but it must be in clear excess.

-

Accurately add 1.0 mL of the chosen solvent (anhydrous DMSO or DMF) to the vial.

-

Securely cap the vial. Prepare at least in duplicate for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a consistent speed (e.g., 250 rpm).

-

Incubate at a controlled temperature (e.g., 25°C) for 24 to 48 hours.[4][13] The extended time is crucial to ensure the system reaches true thermodynamic equilibrium. Visual inspection should confirm that excess solid remains.

-

-

Phase Separation:

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid compound.[4] This step is critical to separate the saturated supernatant from the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot (e.g., 50 µL) from the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Perform a precise serial dilution with the appropriate mobile phase or solvent compatible with your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a set of calibration standards of the compound at known concentrations.[1][16]

-

Analyze the diluted samples and the calibration standards by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the known concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.[16]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the total dilution factor.

-

Express the final solubility in both mg/mL and mM.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol 2: Maximum Stock Concentration Assessment

This protocol is a practical approach to determine the upper solubility limit for preparing a high-concentration stock solution, which is often the primary use of DMSO and DMF in a research setting.

Objective

To identify the maximum concentration of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine that can be fully dissolved in DMSO and DMF at room temperature to form a clear, particulate-free stock solution.

Materials

-

Same as Protocol 1, with the addition of a vortex mixer and a sonicator.

Step-by-Step Methodology

-

Initial Dissolution:

-

Accurately weigh a specific amount of the compound (e.g., 5.82 mg for a target of 20 mM in 1 mL) into a clean, dry vial.

-

Add a precise volume of the solvent (e.g., 1.0 mL of DMSO or DMF).

-

-

Solubilization & Observation:

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

-

Visually inspect the solution against a bright light for any undissolved particulates or haziness.

-

-

Incremental Addition (if fully dissolved):

-

If the solution is perfectly clear, add a small, pre-weighed additional amount of the compound (e.g., enough to increase the concentration by 5-10 mM).

-

Repeat Step 2 (Vortex, Sonicate, Observe).

-

Continue this incremental addition process until a fine precipitate persists even after vigorous vortexing and sonication.

-

-

Confirmation of Saturation:

-

Once a persistent precipitate is observed, the concentration from the previous clear solution is considered the maximum achievable stock concentration.

-

For added confidence, the saturated suspension can be allowed to sit at room temperature for 2 hours and re-inspected to ensure the precipitation is stable.[4]

-

-

Reporting:

-

Report the result as the "Maximum Stock Concentration" in mM and mg/mL.

-

Experimental Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [sigmaaldrich.com]

- 10. 4-iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [sigmaaldrich.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. bio-protocol.org [bio-protocol.org]

- 15. ADME@NCATS [opendata.ncats.nih.gov]

- 16. pharmaguru.co [pharmaguru.co]

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine synthesis literature references

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the presence of fluorine and iodine atoms offers unique reactivity profiles, serving as versatile handles for further synthetic transformations, particularly in cross-coupling reactions. 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a valuable building block that combines these features, making it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of a plausible synthetic route to this target compound, based on established chemical principles and analogous reactions found in the literature.

Retrosynthetic Analysis and Synthetic Strategy

Our proposed synthetic strategy hinges on the synthesis of the key intermediate, 4-Fluoro-2-(trifluoromethyl)pyridine , followed by a directed iodination at the 3-position.

Caption: Retrosynthetic analysis of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine.

This guide will detail a potential three-step synthesis starting from commercially available precursors.

Synthesis of Key Intermediate: 4-Chloro-2-(trifluoromethyl)pyridine

The first step is the synthesis of 4-Chloro-2-(trifluoromethyl)pyridine. This can be achieved through various methods, including the trifluoromethylation of a corresponding iodopyridine.[2] A common method involves the use of an in situ generated (trifluoromethyl)copper reagent.

Experimental Protocol: Trifluoromethylation of 4-Chloro-2-iodopyridine

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 4-Chloro-2-iodopyridine | 153034-86-7 | 239.44 | 10 |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | 81290-20-2 | 142.20 | 20 |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 20 |

| Potassium fluoride (KF) | 7789-23-3 | 58.10 | 20 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add copper(I) iodide (3.81 g, 20 mmol) and potassium fluoride (1.16 g, 20 mmol).

-

Evacuate the flask and backfill with dry nitrogen.

-

Add anhydrous DMF (50 mL) via syringe.

-

Add 4-Chloro-2-iodopyridine (2.39 g, 10 mmol) to the suspension.

-

Add (Trifluoromethyl)trimethylsilane (TMSCF3) (2.84 g, 20 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-2-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

The use of CuI and KF with TMSCF3 generates a (trifluoromethyl)copper species in situ, which is a potent trifluoromethylating agent.[2]

-

DMF is used as a polar aprotic solvent to facilitate the reaction.

-

The reaction is carried out under an inert atmosphere to prevent the quenching of the organometallic intermediates.

Synthesis of 4-Fluoro-2-(trifluoromethyl)pyridine via Halogen Exchange

The second step involves a halogen exchange (Halex) reaction to convert the 4-chloro substituent to a 4-fluoro substituent. This is a common method for the synthesis of fluorinated aromatic compounds.

Experimental Protocol: Fluorination of 4-Chloro-2-(trifluoromethyl)pyridine

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 4-Chloro-2-(trifluoromethyl)pyridine | 56291-03-3 | 181.54 | 10 |

| Spray-dried Potassium Fluoride (KF) | 7789-23-3 | 58.10 | 30 |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 1 |

| Anhydrous Sulfolane | 126-33-0 | 120.17 | 40 mL |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Chloro-2-(trifluoromethyl)pyridine (1.82 g, 10 mmol), spray-dried potassium fluoride (1.74 g, 30 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).

-

Add anhydrous sulfolane (40 mL).

-

Heat the reaction mixture to 180-200 °C and stir vigorously for 24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the mixture and dilute with water.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 4-Fluoro-2-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Spray-dried KF is used to ensure anhydrous conditions, which are crucial for the efficiency of the Halex reaction.

-

Tetrabutylammonium bromide acts as a phase-transfer catalyst to increase the solubility and reactivity of the fluoride salt in the organic solvent.

-

Sulfolane is a high-boiling polar aprotic solvent suitable for high-temperature nucleophilic aromatic substitution reactions.

Directed Iodination to Synthesize 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

The final step is the regioselective iodination of 4-Fluoro-2-(trifluoromethyl)pyridine at the 3-position. This is achieved through a directed ortho-metalation-iodination sequence. The strong electron-withdrawing trifluoromethyl group acidifies the adjacent proton at the 3-position, facilitating its removal by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an iodine source. A similar procedure has been successfully employed for the iodination of 5-chloro-2-(trifluoromethyl)pyridine.[3]

Caption: Workflow for the directed iodination step.

Experimental Protocol: Iodination of 4-Fluoro-2-(trifluoromethyl)pyridine

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 4-Fluoro-2-(trifluoromethyl)pyridine | 1214378-95-5 | 165.09 | 5 |

| Diisopropylamine | 108-18-9 | 101.19 | 5.5 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 5.5 |

| Iodine (I2) | 7553-56-2 | 253.81 | 5.5 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (0.77 mL, 5.5 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise, and stir the mixture for 30 minutes at -78 °C to generate LDA.

-

In a separate flask, dissolve 4-Fluoro-2-(trifluoromethyl)pyridine (0.83 g, 5 mmol) in anhydrous THF (10 mL).

-

Add the solution of the pyridine derivative dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Prepare a solution of iodine (1.40 g, 5.5 mmol) in anhydrous THF (10 mL).

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine as a solid.

Trustworthiness and Self-Validation:

The success of this protocol relies on the precise control of temperature and the use of anhydrous conditions to prevent the quenching of the highly reactive organolithium intermediates. The progress of the reaction can be monitored by TLC or GC-MS, and the final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Summary of Synthetic Pathway

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 4-Chloro-2-iodopyridine | TMSCF3, CuI, KF | 4-Chloro-2-(trifluoromethyl)pyridine | Moderate |

| 2 | 4-Chloro-2-(trifluoromethyl)pyridine | KF, TBAB | 4-Fluoro-2-(trifluoromethyl)pyridine | Moderate |

| 3 | 4-Fluoro-2-(trifluoromethyl)pyridine | LDA, I2 | 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine | Good |

References

-

Jain, N., & Sun, W. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16796-16799. [Link]

-

Chen, P., & Liu, G. (2016). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 50(1), 110-121. [Link]

-

Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2002(2), 327-330. [Link]

-

Ni, K., & Hu, J. (2016). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 21(10), 1358. [Link]

-

O'Keeffe, M., & Togni, A. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

PubChem. (n.d.). 4-Iodo-2-(trifluoromethyl)pyridine. Retrieved February 24, 2026, from [Link]

-

Wang, X., Yang, Y., & Zhang, Y. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6736. [Link]

-

Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 149-158. [Link]

-

European Patent Office. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1. [Link]

-

Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper. European Journal of Organic Chemistry, 2002(2), 327-330. [Link]

-

Wang, X. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. [Link]

-

Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1865-1884. [Link]

-

Kim, J. Y., & Park, S. W. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6430. [Link]

-

Land of Learning. (2020, December 30). Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6 [Video]. YouTube. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper [infoscience.epfl.ch]

- 3. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

Strategic Functionalization of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine: A Comparative Guide to C-H Activation and Cross-Coupling Methodologies

Abstract

Highly substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development. The specific building block, 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine, presents a unique combination of electron-withdrawing groups and two distinct, synthetically valuable reactive sites. This guide provides a comprehensive technical overview and comparative analysis of the two primary strategies for its elaboration: traditional, robust palladium-catalyzed cross-coupling reactions at the C3-iodo position and the more contemporary, atom-economical C-H activation approach at the C5/C6 positions. We offer in-depth mechanistic insights, field-proven experimental protocols, and a logical framework to empower researchers, scientists, and drug development professionals to select the optimal synthetic pathway for their specific molecular targets.

The Substrate: Reactivity Profile of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

The synthetic utility of 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine stems from its distinct electronic and structural features. The pyridine nitrogen, along with the strongly electron-withdrawing fluorine and trifluoromethyl groups, renders the aromatic ring electron-deficient. This electronic nature significantly influences the reactivity of its C-H and C-I bonds.

-

The C3-Iodo Group: The carbon-iodine bond is the most labile site on the molecule for transition metal catalysis. Its inherent weakness and polarity make it the prime target for oxidative addition by a low-valent palladium catalyst, serving as a reliable and predictable handle for cross-coupling reactions.[1][2][3] This is the classical and most established route for functionalization.

-

The C5 and C6 C-H Bonds: The electron-deficient nature of the pyridine ring increases the acidity of the remaining C-H bonds, making them potential substrates for C-H activation.[4][5] This strategy avoids the need for pre-functionalization (e.g., halogenation or borylation) of a coupling partner, offering a more atom-economical approach. However, the primary challenge lies in achieving high regioselectivity between the C5 and C6 positions, which are subject to different steric and electronic influences.

Pathway A: Cross-Coupling at the C-I Bond

This is the workhorse strategy for functionalizing halo-pyridines. The general mechanism proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The high reactivity of the C-I bond ensures that these reactions are typically high-yielding, predictable, and regioselective.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl or vinyl-aryl bonds. Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for many applications.[8][9]

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 1-2 mol% with a suitable ligand like SPhos, 2-4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1), via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable precursors for more complex heterocyclic systems and rigid molecular scaffolds.[10][11][12] The reaction typically requires a copper(I) co-catalyst.

Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv) and copper(I) iodide (CuI, 2-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and ligand (e.g., PPh₃, 4-6 mol%).

-

Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: Once complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.